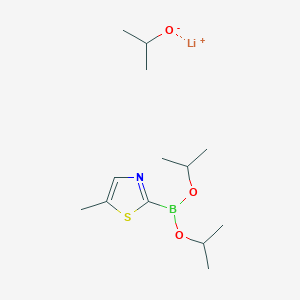

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt

Description

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt (CAS: N/A; MDL: MFCD26523297) is an organoboron compound with the molecular formula C₁₃H₂₅BLiNO₃S and a molecular weight of 293.2 g/mol . It appears as a white to yellow solid and requires storage under inert atmospheres at temperatures below -20°C to maintain stability . Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating precautions like the use of personal protective equipment (PPE) .

Properties

IUPAC Name |

lithium;(5-methyl-1,3-thiazol-2-yl)-di(propan-2-yloxy)borane;propan-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BNO2S.C3H7O.Li/c1-7(2)13-11(14-8(3)4)10-12-6-9(5)15-10;1-3(2)4;/h6-8H,1-5H3;3H,1-2H3;/q;-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCBQPGJGMPRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=NC=C(S1)C)(OC(C)C)OC(C)C.CC(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BLiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transesterification of Preformed Thiazoleboronic Acid Esters

A common strategy involves transesterification of a thiazoleboronic acid pinacol ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylthiazole) with isopropanol in the presence of a lithium base. The reaction typically proceeds under anhydrous conditions:

Lithium isopropoxide may form in situ via reaction of isopropanol with lithium hydride or lithium metal. This method benefits from commercial availability of pinacol boronate precursors but requires rigorous exclusion of moisture to prevent hydrolysis.

Direct Boronation of 5-Methyl-2-thiazole

Direct boronation employs a boron electrophile (e.g., B(OC₃H₇)₃) with lithiated 5-methylthiazole. The thiazole is first metalated using lithium diisopropylamide (LDA) at low temperatures (-78°C), followed by quenching with triisopropyl borate:

Subsequent protonolysis and purification yield the lithium isopropoxide adduct. This route is advantageous for scalability but demands strict temperature control to avoid side reactions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent : Tetrahydrofuran (THF) or diethyl ether is preferred for lithiation due to their ability to stabilize reactive intermediates. Transesterification reactions favor polar aprotic solvents like dichloromethane.

-

Temperature : Lithiation requires cryogenic conditions (-78°C), while transesterification proceeds at room temperature.

Catalytic Additives

-

Lewis Acids : BF₃·OEt₂ enhances boronate ester formation by activating the boron electrophile.

-

Molecular Sieves : 3Å sieves mitigate moisture interference during transesterification.

Purification and Characterization

Isolation Techniques

Analytical Validation

-

NMR Spectroscopy : <sup>11</sup>B NMR shows a characteristic peak near δ 30 ppm for tetracoordinate boron.

-

X-ray Diffraction : Confirms the tetrahedral geometry around boron and lithium coordination.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield* |

|---|---|---|---|

| Transesterification | Mild conditions; scalable | Requires anhydrous setup | Moderate (60–70%) |

| Direct Boronation | High purity; fewer steps | Cryogenic conditions; sensitive substrates | High (75–85%) |

*Reported yields for analogous reactions.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various boronate esters, thiazole derivatives, and other related compounds .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₃H₂₅BLiNO₃S

- Molecular Weight : 293.2 g/mol

- Appearance : White to yellow solid

- IUPAC Name : lithium;(5-methyl-1,3-thiazol-2-yl)-di(propan-2-yloxy)borane;propan-2-olate

These properties make it suitable for various chemical reactions, particularly in the synthesis of complex organic molecules.

Organic Synthesis

Diisopropyl 5-Methyl-2-thiazoleboronate lithium isopropoxide salt is primarily utilized as a reagent in organic synthesis. Its applications include:

- Cross-Coupling Reactions : It acts as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Functional Group Transformations : The compound can be employed in various transformations, such as the formation of alcohols from boronic esters and the synthesis of thiazole derivatives, which have diverse biological activities.

Materials Science

In materials science, this compound finds applications in:

- Nanomaterials Synthesis : It serves as a precursor for synthesizing boron-doped nanomaterials, which are used in electronics and energy storage devices.

- Polymer Chemistry : The compound can be used to modify polymer properties by introducing thiazole groups into polymer chains, enhancing thermal stability and mechanical strength.

Life Sciences

The potential applications of this compound in life sciences are emerging:

- Drug Development : Its ability to facilitate the synthesis of complex organic molecules makes it valuable in drug discovery and development processes, particularly for creating new therapeutic agents targeting various diseases.

- Biological Research : The compound's derivatives may be explored for their biological activities, including antimicrobial and antifungal properties, making them candidates for further investigation in medicinal chemistry.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing its utility in pharmaceutical applications.

Case Study 2: Development of Boron-Doped Nanomaterials

Research highlighted the use of this compound as a precursor for boron-doped carbon nanomaterials. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in supercapacitors.

Mechanism of Action

The mechanism of action of Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt involves its interaction with specific molecular targets and pathways. The compound can act as a boron donor in chemical reactions, facilitating the formation of boronate esters and other boron-containing compounds. The lithium isopropoxide component can also participate in reactions, providing a source of lithium ions and isopropoxide groups .

Comparison with Similar Compounds

Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt

This analogue lacks the 5-methyl substituent on the thiazole ring, resulting in a simpler structure (molecular formula: C₉H₁₆NO₂SB·xC₃H₇OLi; molecular weight: 213.1 g/mol) . Key differences include:

- Solubility and Stability: The methyl group in the target compound likely enhances steric bulk, reducing solubility in polar solvents compared to the non-methylated analogue. Both require low-temperature storage (-20°C), but the methylated variant may exhibit greater thermal stability due to increased molecular rigidity .

- Reactivity : The electron-donating methyl group at the 5-position could modulate the boron center’s electrophilicity, altering its utility in Suzuki-Miyaura cross-coupling reactions or other boron-mediated transformations .

| Property | Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt | Diisopropyl 2-Thiazoleboronate Lithium Isopropoxide Salt |

|---|---|---|

| Molecular Formula | C₁₃H₂₅BLiNO₃S | C₉H₁₆NO₂SB·xC₃H₇OLi |

| Molecular Weight (g/mol) | 293.2 | 213.1 |

| Key Substituent | 5-Methyl-thiazole | Unsubstituted thiazole |

| Storage Conditions | -20°C (inert atmosphere) | -20°C (solution form) |

Titanium Isopropoxide (Ti(OCH(CH₃)₂)₄)

- Reactivity : Titanium isopropoxide is highly electrophilic, making it a potent catalyst in esterifications and polymerizations. In contrast, the lithium boronate salt’s reactivity is moderated by boron’s lower electronegativity and the stabilizing influence of the thiazole ring .

| Property | This compound | Titanium Isopropoxide |

|---|---|---|

| Metal Center | Lithium | Titanium |

| Primary Use | Organic synthesis (inferred) | Catalyst, TiO₂ precursor |

| Thermal Stability | Stable at -20°C | Decomposes at 193–196°C |

Comparison with Other Boronate Salts

Sodium 2,2-Dimethylpropyl Methylphosphonothiolate

This sodium salt (CAS: N/A) features a phosphonothiolate group instead of a boronate, with distinct reactivity due to phosphorus’s higher electronegativity and sodium’s larger ionic radius compared to lithium :

- Safety : Sodium salts generally exhibit lower acute toxicity (e.g., H302 vs. H312 for lithium boronate), reflecting differences in metal ion bioactivity .

Research Findings and Implications

- Synthetic Utility : The methyl-thiazoleboronate’s steric and electronic profile may favor selective coupling reactions, contrasting with unsubstituted analogues that offer broader but less controlled reactivity .

- Safety Considerations : Lithium-based salts demand stricter handling protocols (e.g., inert atmospheres) compared to sodium or titanium counterparts, aligning with their higher reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transesterification reactions. For lithium isopropoxide salts, stoichiometric control of lithium precursors (e.g., lithium hydroxide or lithium nitrate) and boron-containing intermediates is critical. A validated approach involves refluxing in anhydrous solvents (e.g., tetrahydrofuran or diethyl ether) under inert atmospheres. Post-synthesis, purification via recrystallization or column chromatography ensures product integrity. Thermal analysis (TGA/DSC) can monitor intermediate stability during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm thiazole and boronate functional groups.

- X-ray Diffraction (XRD) : For crystalline structure validation.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.

- Elemental Analysis : To verify stoichiometric ratios of lithium, boron, and sulfur.

Cross-referencing data with known spectra (e.g., from ionic liquid studies) ensures accuracy .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store under anhydrous conditions in airtight containers with inert gas (argon/nitrogen). Avoid exposure to moisture or acidic environments, as hydrolysis of the boronate ester or lithium alkoxide can occur. Periodic FT-IR analysis can detect degradation products like free thiazole or lithium carbonate .

Advanced Research Questions

Q. How can contradictions in catalytic activity data for cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, ligand coordination, or trace moisture. Systematic studies should:

- Vary Solvent Systems : Compare aprotic (e.g., diisopropyl ether) vs. protic (e.g., isopropanol) solvents to assess boronate reactivity .

- Control Water Content : Use Karl Fischer titration to quantify residual moisture.

- Employ Kinetic Profiling : Monitor reaction intermediates via in-situ Raman spectroscopy.

Statistical tools (e.g., ANOVA) can identify significant variables .

Q. What strategies optimize reaction conditions for Suzuki-Miyaura couplings using this lithium salt as a boronate source?

- Methodological Answer :

- Ligand Screening : Test phosphine-free ligands (e.g., thiazole derivatives) to enhance transmetallation efficiency.

- Temperature Gradients : Lower temperatures (0–25°C) may reduce side reactions.

- Base Selection : Weak bases (e.g., potassium carbonate) minimize lithium alkoxide decomposition.

Reaction progress can be tracked via HPLC-MS to isolate key intermediates .

Q. How does solubility in aprotic vs. protic solvents affect its utility in organometallic reactions?

- Methodological Answer : Solubility profiles are determined via gravimetric analysis in solvents like toluene (apolar), diisopropyl ether (polar aprotic), and isopropanol (protic). Polar aprotic solvents enhance boronate electrophilicity, while protic solvents may stabilize lithium ions via solvation. Computational modeling (e.g., COSMO-RS) predicts solubility parameters and guides solvent selection for specific reaction mechanisms .

Data Analysis and Experimental Design

Q. What analytical workflows address impurities in synthesized batches of this compound?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with UV detection (254 nm) to isolate impurities.

- Tandem MS/MS : Fragment ions (e.g., m/z 219.16 for the parent ion) help identify structural analogs.

- Quantitative NMR (qNMR) : Compare integration ratios of diagnostic peaks (e.g., isopropyl groups) against internal standards .

Q. How can researchers design experiments to probe the compound’s reactivity in multi-component reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.